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Compound of Interest

Compound Name: 4-Bromo-5-fluoropyrimidine

Cat. No.: B1522189

Introduction: The Structural Significance of 4-
Bromo-5-fluoropyrimidine

4-Bromo-5-fluoropyrimidine is a halogenated heterocyclic compound of significant interest in
the fields of medicinal chemistry and materials science. As a substituted pyrimidine, it serves as
a crucial building block in the synthesis of more complex molecules, including potential
therapeutic agents and agrochemicals.[1] The precise arrangement of its substituents—a
bromine atom at position 4 and a fluorine atom at position 5—creates a unique electronic and
steric profile that is pivotal to its reactivity and potential biological activity.

Accurate structural elucidation is the bedrock of chemical research. For a molecule like 4-
Bromo-5-fluoropyrimidine, a multi-faceted spectroscopic approach is not merely
confirmatory; it is essential for verifying its identity, purity, and the specific isomeric
arrangement of its functional groups. This guide provides an in-depth analysis of the expected
spectroscopic data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear
Magnetic Resonance (NMR) Spectroscopy. While complete, publicly available experimental
spectra for this specific compound are limited, this paper will present a robust, predictive
framework grounded in established spectroscopic principles and comparative data from
analogous structures.

Molecular Properties and Safety Profile
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Before engaging in any analytical workflow, a thorough understanding of the compound's
properties and safety requirements is paramount.

Key Physical and Chemical Properties

Property Value Source
Molecular Formula CaH2BrFN2 PubChem|[2]
Molecular Weight 176.97 g/mol PubChem[2]
Monoisotopic Mass 175.93854 Da PubChem|[2]
Appearance Colorless to Yellow Liquid AstaTech, Inc.[3]

2-8 °C, Sealed in dry
Storage N ChemScene[1]
conditions

GHS Hazard Statements

Handling of 4-Bromo-5-fluoropyrimidine requires appropriate personal protective equipment
(PPE) and adherence to standard laboratory safety protocols. The compound is associated
with the following GHS hazard statements:

e H315: Causes skin irritation.[2]
e H319: Causes serious eye irritation.[2]

e H335: May cause respiratory irritation.[2]

Mass Spectrometry (MS): Confirming Molecular
Identity

Mass spectrometry is the foundational technique for determining the molecular weight and
elemental composition of a compound. The presence of bromine, with its two abundant
isotopes (7°Br and 81Br), provides a highly characteristic isotopic signature.

Experimental Protocol: Electron lonization (EI-MS)
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e Sample Introduction: A dilute solution of 4-Bromo-5-fluoropyrimidine in a volatile solvent
(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via
direct infusion or a GC inlet.

 lonization: The sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV). This process ejects an electron from the molecule, generating a positively
charged molecular ion ([M]*e).

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: An electron multiplier detects the ions, generating a mass spectrum that plots
relative abundance against m/z.

Data Interpretation: The Bromine Isotopic Pattern

The most telling feature in the mass spectrum of a monobrominated compound is the molecular
ion region. Due to the near-equal natural abundance of its isotopes, 7°Br (50.7%) and 8!Br
(49.3%), two molecular ion peaks of almost identical intensity will be observed, separated by 2
m/z units.

e [M]*e Peak: Expected at m/z = 176, corresponding to the C4aH27°BrFNz isotopologue.
e [M+2]*e Peak: Expected at m/z = 178, corresponding to the CaH281BrFN: isotopologue.

High-resolution mass spectrometry (HRMS) would confirm the elemental formula by matching
the exact mass (175.93854 Da) to within a few parts per million (ppm).[2] While a full

experimental spectrum is not publicly available, the spectrum of the related 5-Bromopyrimidine
shows a prominent molecular ion cluster at m/z 158/160, confirming this expected behavior.[4]

Caption: Isotopic pattern of 4-Bromo-5-fluoropyrimidine in MS.

Infrared (IR) Spectroscopy: Probing Functional
Groups

Infrared spectroscopy measures the vibrational transitions of bonds within a molecule,
providing a "fingerprint" based on its functional groups.
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Experimental Protocol: Attenuated Total Reflectance
(ATR-IR)

o Sample Preparation: A small drop of the liquid 4-Bromo-5-fluoropyrimidine is placed
directly onto the ATR crystal (e.g., diamond or germanium).

o Data Acquisition: An IR beam is passed through the crystal. The beam reflects internally,
creating an evanescent wave that penetrates the sample. The sample absorbs energy at
specific frequencies corresponding to its bond vibrations.

e Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier
transform is applied to generate the IR spectrum, plotting transmittance or absorbance

versus wavenumber (cm™1).

Predicted IR Absorption Bands

While a specific spectrum is unavailable, the key absorption bands can be predicted based on
characteristic frequencies for aromatic heterocycles and halogenated compounds.[5][6]
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Wavenumber
(cm™)

Vibration Type

Intensity

Rationale

3100 - 3000

Aromatic C-H Stretch

Medium-Weak

Characteristic of C-H
bonds on an aromatic

ring.

1600 - 1450

C=C and C=N
Stretching

Medium-Strong

Multiple bands are
expected from the
pyrimidine ring

vibrations.

1250 - 1150

C-F Stretch

Strong

The highly polar C-F
bond typically
produces a strong,
distinct absorption in

this region.

1200 - 1000

Ring Vibrations / C-H
Bending

Medium

In-plane bending and
ring "breathing”
modes.

<700

C-Br Stretch

Medium-Strong

The C-Br stretch
appears in the lower
frequency, fingerprint
region of the

spectrum.

The region below 1500 cm~1 is known as the "fingerprint region” and contains a complex

pattern of signals unique to the molecule's overall structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. H, 13C, and °F NMR experiments would collectively provide an unambiguous

structural confirmation.
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Experimental Protocol: Solution-State NMR

o Sample Preparation: Approximately 5-10 mg of 4-Bromo-5-fluoropyrimidine is dissolved in
~0.6 mL of a deuterated solvent (e.g., CDCIz or DMSO-de) in a 5 mm NMR tube.

o Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of
radiofrequency pulses are applied, and the resulting signals (free induction decays or FIDs)
are detected.

o Data Processing: A Fourier transform is applied to the FID to generate the NMR spectrum,
which plots signal intensity versus chemical shift (in ppm).

Caption: Integrated workflow for NMR-based structure elucidation.

Predicted *H NMR Spectrum

The pyrimidine ring contains two protons, H-2 and H-6.

e H-2: This proton is situated between two electronegative nitrogen atoms. It is expected to
appear significantly downfield, likely as a singlet around & 9.0 - 9.2 ppm.

» H-6: This proton is adjacent to a nitrogen atom and the carbon bearing the bromine. It is also
expected to be downfield, likely appearing as a doublet around & 8.7 - 8.9 ppm. The splitting
would arise from coupling to the adjacent fluorine atom (3JHF), with a coupling constant of
approximately 2-4 Hz.

Predicted **C NMR Spectrum

The molecule has four distinct carbon atoms, and four signals are expected.

e C-2 & C-6: These carbons are adjacent to nitrogen atoms and will be the most deshielded,
appearing in the & 155-165 ppm region. Both will likely appear as doublets due to coupling
with the fluorine atom.

e C-4 (C-Br): The carbon atom bonded to bromine will be influenced by both halogen and
nitrogen atoms. Its chemical shift is predicted to be in the & 130-140 ppm range. This signal
will also be split into a doublet by the fluorine (2JCF).
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e C-5 (C-F): The carbon directly bonded to fluorine will show a large one-bond C-F coupling
constant (1JCF > 200 Hz) and will appear as a doublet in the & 145-155 ppm region. The
exact chemical shift is heavily influenced by the combined effects of the adjacent bromine
and the ring nitrogens.

Predicted *°F NMR Spectrum

19F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for
confirming the presence and environment of fluorine.[8]

e For an aromatic C-F bond as in fluorobenzene, the chemical shift is around -113 ppm
relative to CFCIs.[9] In 4-Bromo-5-fluoropyrimidine, the electron-withdrawing nature of the
pyrimidine ring and the adjacent bromine will shift this signal. It is predicted to appear as a
doublet (due to coupling with H-6) in the range of 6 -120 to -140 ppm.

Conclusion: An Integrated Spectroscopic Portrait

The structural confirmation of 4-Bromo-5-fluoropyrimidine is achieved not by a single
technique, but by the synergistic integration of multiple spectroscopic datasets. Mass
spectrometry confirms the correct molecular weight and elemental formula, with the
characteristic bromine isotopic pattern serving as a definitive marker. Infrared spectroscopy
identifies the key functional groups present, including the C-F bond and the aromatic pyrimidine
core. Finally, *H, 13C, and °F NMR spectroscopy provide the unambiguous map of atomic
connectivity, confirming the precise isomeric arrangement of the bromine and fluorine
substituents. Together, these techniques provide a comprehensive and self-validating system
for the unequivocal identification of this important synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Bromo-5-fluoropyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1522189#spectroscopic-data-of-4-bromo-5-
fluoropyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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